Cas no 3915-61-5 (1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide)

1-Methyl-2-p-dimethylamino-styryl-quinolinium iodide is a quaternary ammonium salt with notable applications in fluorescence and photochemical research. Its extended conjugated system, featuring a styryl-quinolinium core, enhances its optical properties, making it suitable as a fluorescent probe or dye in biological and material science studies. The dimethylamino group contributes to its solvatochromic behavior, allowing for tunable emission based on environmental polarity. This compound exhibits strong absorption and emission in the visible spectrum, with high photostability, which is advantageous for long-term imaging applications. Its structural design also facilitates interactions with biomolecules, enabling use in staining and sensing applications.
1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide structure
3915-61-5 structure
Product Name:1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide
CAS No:3915-61-5
MF:C20H21IN2
MW:416.298617124558
CID:307605
PubChem ID:5713121
Update Time:2025-05-20

1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide Chemical and Physical Properties

Names and Identifiers

    • Quinolinium,2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
    • 1-METHYL-2-P-DIMETHYLAMINO-STYRYL-QUINOLINIUM-IODIDE
    • (E)-2-(4-(dimethylamino)styryl)-1-methylquinolinium iodide
    • 2-((E)-2-[4-(dimethylamino)phenyl]vinyl)-1-methylquinolinium iodide
    • 2-(4-DIMETHYLAMINOSTYRYL)-1-METHYL
    • 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide
    • 2-[p-(Dimethylamino)styryl]-1-methylquinolinium iodide
    • J67ZK8K8Q5
    • REGID_for_CID_5713121
    • HMS2582I23
    • 1142279-96-6
    • SMR000264891
    • AKOS001028855
    • SCHEMBL592814
    • HMS547P03
    • 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide, for fluorescence, >=98.0% (TLC)
    • 2-(4-(Dimethylamino)styryl)-1-methylquinolin-1-ium iodide
    • 1-Methyl-2-p-dimethylamino-styryl-quinolinium iodide
    • MLS002637182
    • Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide
    • CCG-49062
    • NSC4238
    • Quinolinium, 2-(p-dimethylaminostyryl)-1-methyl--iodide
    • N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline iodide
    • 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-methylquinolinium iodide
    • 2M2M
    • NSC-4238
    • MLS000418387
    • Quinolinium, 2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
    • (E)-2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide
    • N-methyl-N-{4-[2-(1-methylquinolinium-2-yl)vinyl]phenyl}methanamine iodide
    • 3915-61-5
    • Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
    • CHEMBL1242180
    • SR-01000638545-1
    • 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide
    • Inchi: 1S/C20H21N2.HI/c1-21(2)18-12-8-16(9-13-18)10-14-19-15-11-17-6-4-5-7-20(17)22(19)3;/h4-15H,1-3H3;1H/q+1;/p-1
    • InChI Key: VGLNXCCOYCGRLG-UHFFFAOYSA-M
    • SMILES: [I-].[N+]1(C)C(/C=C/C2C=CC(=CC=2)N(C)C)=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 416.07500
  • Monoisotopic Mass: 416.07495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • XLogP3: 4.7
  • Topological Polar Surface Area: 7.1

Experimental Properties

  • Color/Form: Gray crystals
  • Melting Point: 261 °C (dec.)(lit.)
  • Solubility: DMSO: soluble
  • PSA: 7.12000
  • LogP: 0.90470
  • Solubility: Not determined

1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide Security Information

  • WGK Germany:3
  • Hazard Category Code: 61-36/37/38
  • Safety Instruction: 53-26-36/37/39-45
  • FLUKA BRAND F CODES:8-10
  • Hazardous Material Identification: T
  • Risk Phrases:R61

1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M241910-5g
1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide
3915-61-5
5g
$ 275.00 2022-06-04
TRC
M241910-10g
1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide
3915-61-5
10g
$ 450.00 2022-06-04
TRC
M241910-25g
1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide
3915-61-5
25g
$ 900.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-216160-5g
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide,
3915-61-5
5g
¥602.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-216160-5 g
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide,
3915-61-5
5g
¥602.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1946107-250mg
(e)-2-(4-(Dimethylamino)styryl)-1-methylquinolin-1-ium iodide
3915-61-5 95%
250mg
¥334.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1946107-1g
(e)-2-(4-(Dimethylamino)styryl)-1-methylquinolin-1-ium iodide
3915-61-5 95%
1g
¥966.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1946107-5g
(e)-2-(4-(Dimethylamino)styryl)-1-methylquinolin-1-ium iodide
3915-61-5 95%
5g
¥3347.00 2024-05-15

Additional information on 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide

Introduction to 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide (CAS No. 3915-61-5)

1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide (CAS No. 3915-61-5) is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, often referred to as a quinolinium iodide, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical properties, biological activities, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.

The chemical structure of 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide is composed of a quinoline ring system substituted with a styryl group and a dimethylamino group, along with a methyl group and an iodide counterion. The quinoline ring is a heterocyclic aromatic compound with a nitrogen atom in the ring structure, which contributes to its unique electronic and chemical properties. The styryl group, which is a vinylbenzene derivative, adds conjugation and enhances the compound's photophysical properties. The dimethylamino group introduces electron-donating characteristics, while the iodide counterion provides ionic balance.

In recent years, 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide has been extensively studied for its potential applications in various fields. One of the most notable areas of research is its use as a fluorescent probe in bioimaging. The compound's strong fluorescence and high photostability make it an excellent candidate for labeling and tracking biological molecules in living cells. Studies have shown that it can be used to visualize cellular structures such as mitochondria, lysosomes, and endoplasmic reticulum with high resolution and minimal cytotoxicity.

Beyond bioimaging, 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide has also been explored for its potential therapeutic applications. Research has indicated that the compound exhibits significant antitumor activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS). This makes it a promising lead compound for the development of novel anticancer drugs.

In addition to its biological activities, 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide has been investigated for its use in materials science. Its unique photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have demonstrated that the compound can be used as an efficient dopant in OLEDs, enhancing device performance by improving charge transport and emission efficiency.

The synthesis of 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chloroquinoline with p-dimethylaminobenzaldehyde to form the intermediate styrylquinoline derivative, followed by methylation and quaternization with methyl iodide to yield the final product. The purity and yield of the synthesized compound can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and reaction time.

To ensure the safety and efficacy of 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide, extensive toxicity studies have been conducted. These studies have shown that the compound is generally well-tolerated at low concentrations but may exhibit cytotoxic effects at higher concentrations. Therefore, it is crucial to use appropriate handling procedures and safety measures when working with this compound in laboratory settings.

In conclusion, 1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide (CAS No. 3915-61-5) is a versatile compound with a wide range of potential applications in bioimaging, cancer therapy, and materials science. Ongoing research continues to uncover new properties and uses for this fascinating molecule, making it an exciting area of study for scientists and researchers across multiple disciplines.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.